molecular formula C21H17F3N4S B2526232 (2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile CAS No. 883278-96-4

(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile

Cat. No.: B2526232
CAS No.: 883278-96-4
M. Wt: 414.45
InChI Key: YQYIZPWMHQQFNL-PFONDFGASA-N
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Description

(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C21H17F3N4S and its molecular weight is 414.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Corrosion Inhibition : Benzothiazole derivatives, including structures similar to the mentioned compound, have been synthesized to investigate their corrosion inhibiting effects on steel in acidic solutions. These inhibitors exhibit significant stability and higher efficiency compared to previously reported compounds, demonstrating their potential in corrosion protection technologies (Hu et al., 2016).
  • Antimicrobial Activities : Synthesized derivatives involving piperazine and benzothiazole units have been evaluated for their antimicrobial properties. Compounds synthesized through different routes showed variable and modest activities against various bacterial and fungal strains, indicating the chemical versatility and biological potential of such molecules (Patel & Agravat, 2007).
  • Microwave-Assisted Synthesis : Efficient and eco-friendly microwave-assisted synthesis methods have been developed for benzothiazole-piperazinyl derivatives, demonstrating the adaptability of synthesis techniques for enhancing reaction rates and selectivities. Such methodologies underscore the importance of green chemistry principles in the development of new compounds (Said et al., 2020).

Biological Evaluation

  • Anticancer Activities : Novel isoxazolines linked via piperazine to benzothiazoles have been synthesized and shown potent cytotoxic and antineoplastic activities against mammalian cancer cells. This research highlights the therapeutic potential of benzothiazole-piperazine conjugates in oncology (Byrappa et al., 2017).
  • Antimicrobial Agents : Various benzothiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. Some compounds showed significant activity, indicating the potential of these molecules as novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4S/c22-21(23,24)16-4-3-5-17(12-16)28-10-8-27(9-11-28)14-15(13-25)20-26-18-6-1-2-7-19(18)29-20/h1-7,12,14H,8-11H2/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYIZPWMHQQFNL-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C2=NC3=CC=CC=C3S2)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(/C#N)\C2=NC3=CC=CC=C3S2)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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